molecular formula C15H13NO B132985 5-(4-methoxyphenyl)-1H-indole CAS No. 144104-46-1

5-(4-methoxyphenyl)-1H-indole

Cat. No. B132985
M. Wt: 223.27 g/mol
InChI Key: XGCLMZXVTHDCGI-UHFFFAOYSA-N
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Description

“4-Methoxyphenol” is a colorless to white, waxy solid with an odor of caramel & phenol . It’s a combustible solid and its molecular weight is 124.15 . It’s used as an inhibitor for acrylic monomers and as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, and UV inhibitors .


Synthesis Analysis

A study mentioned a one-pot approach for the synthesis of a furan-2(5H)-one derivative containing indole fragments. This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid .


Molecular Structure Analysis

The molecular structure of “4-Methoxyphenol” was analyzed using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G (d,p) methods . The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy values were determined .


Chemical Reactions Analysis

A study on “1-(4-methoxyphenyl)-1H-imidazole” mentioned that the vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set . The HOMO–LUMO energy gap value was found to be 5.27 eV .


Physical And Chemical Properties Analysis

“4-Methoxyphenol” has a boiling point of 243℃ and a freezing/melting point of 52-53℃ . It’s slightly soluble in water .

Scientific Research Applications

1. Development of Novel Antagonists for Cognitive Disorders

5-(4-methoxyphenyl)-1H-indole derivatives, specifically 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole, have been developed as potent antagonists of the 5-hydroxytryptamine-6 receptor (5-HT6R). These antagonists have shown high affinity and selectivity at the 5-HT6R and are being considered for the treatment of cognitive disorders like Alzheimer's disease. They exhibit promising preclinical efficacy and have completed Phase-1 safety and pharmacokinetics evaluation, paving the way for further clinical studies (Nirogi et al., 2017).

2. Antioxidant and Cytotoxicity Properties

Research on 5-(4-methoxyphenyl)-1H-indole derivatives, particularly in the context of β-carbolines formed via the Maillard reaction, has revealed moderate antioxidant properties. These derivatives, including 6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, exhibit antioxidant activity as demonstrated by various assays. Additionally, they show mild cytotoxicity towards non-tumourous cell lines, making them safer compared to certain standard chemotherapeutic agents (Goh et al., 2015).

3. Antiproliferative Activities Against Cancer

A series of indole derivatives, including 3-(3′-hydroxy-4′-methoxyphenyl)selenyl-5,6,7-trimethoxy-1H-indoles, have been synthesized and evaluated for their antiproliferative activities. These compounds, modeled as analogues of combretastatin A-4, have shown moderate to potent activities against various human cancer cell lines in vitro, indicating their potential as therapeutic agents in cancer treatment (Wen et al., 2016).

Safety And Hazards

“4-Methoxyphenol” may form combustible dust concentrations in air. It’s harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

Future Directions

A study suggested a novel efficient method for the synthesis of “4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one” which could be a future direction for research .

properties

IUPAC Name

5-(4-methoxyphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLMZXVTHDCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60399740
Record name 5-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-1H-indole

CAS RN

144104-46-1
Record name 5-(4-methoxyphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60399740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
YD Mane, YP Sarnikar, SM Surwase… - Research on Chemical …, 2017 - Springer
A series of novel, bioactive 5-substituted indole-2-carboxamide derivatives (10a–t and 14a–k) are synthesized by the coupling of 5-substituted indole-2-carboxylic acids with various …
Number of citations: 18 link.springer.com
E Bratt, O Verho, MJ Johansson… - The Journal of Organic …, 2014 - ACS Publications
Suzuki–Miyaura cross-coupling reactions of heteroaromatics catalyzed by palladium supported in the cavities of amino-functionalized siliceous mesocellular foam are presented. The …
Number of citations: 37 pubs.acs.org
C Crifar, FL Ducker, S Nguyen Thanh… - The Journal of …, 2019 - ACS Publications
Continuous flow chemistry has improved efficiency in the Heumann indole process. 3-Substituted indoles were prepared by three flow steps performed in succession in better overall …
Number of citations: 7 pubs.acs.org
B Li, L Huang, J Lin, X Ma, Y Luo, W Gai, Y Xie… - European Journal of …, 2023 - Elsevier
Abstract Development and design of anti-influenza drugs with novel mechanisms is of great significance to combat the ongoing threat of influenza A virus (IAV). Hemagglutinin (HA) is …
Number of citations: 3 www.sciencedirect.com
B Savitha, EK Reddy, D Parthasarathi, R Pakkath… - Molecular Diversity, 2019 - Springer
An expedient catalytic method for the synthesis of diverse 7-(hetero) aryl-1H-pyrrolo[2,3-c]pyridine analogues via microwave-assisted Suzuki–Miyaura cross-coupling reaction with …
Number of citations: 7 link.springer.com
C Munteanu, TE Spiller, J Qiu… - The Journal of …, 2020 - ACS Publications
Despite recent advancements in metal-catalyzed borylations of aryl (pseudo)halides, there is a continuing need to develop robust methods to access both early-stage and late-stage …
Number of citations: 24 pubs.acs.org
GA Molander, SLJ Trice… - The Journal of organic …, 2012 - ACS Publications
The use of bis-boronic acid for the direct synthesis of boronic acids has greatly facilitated the two-step, one-pot borylation/Suzuki cross-coupling reaction between aryl and heteroaryl …
Number of citations: 132 pubs.acs.org
Y Lan, J Yuan, Q Yang, Y Peng - Canadian Journal of …, 2021 - cdnsciencepub.com
A catalytic system for a phosphorus ligand-free Suzuki–Miyaura reaction in water at room temperature was disclosed. Ammonium 2,2′-azino-bis(3-ethylbenzthiazoline-6-sulfonate) (…
Number of citations: 2 cdnsciencepub.com
B Rowsell, H O'Brien, J Krieger, R Bedford - 2022 - chemrxiv.org
A simple iron-based catalyst with an N-heterocyclic carbene ligand can be used to excellent effect in the previously unknown Suzuki biaryl coupling of aryl chloride substrates with aryl …
Number of citations: 0 chemrxiv.org
CJ Munteanu - 2019 - search.proquest.com
This dissertation will provide the details of metal-catalyzed transformations to key building blocks in organic synthesis. In particular the synthesis of alkynes, allenes and aryl boronic …
Number of citations: 0 search.proquest.com

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